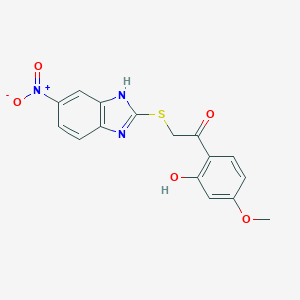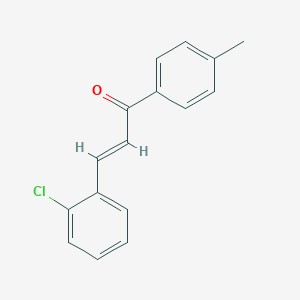
3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one
Vue d'ensemble
Description
3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C16H13ClO and its molecular weight is 256.72g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 635965. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Spectral Properties
- Synthesis Techniques : Synthesis of similar compounds like 3-(2-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has been achieved using substituted acetophenones and benzaldehydes in the presence of sodium hydroxide in aqueous ethanol. These methods confirm the structures through UV, IR, 1H NMR, and 13C NMR spectral data (Ahmed et al., 2007).
Electronic Properties and Chemical Reactivity
- Computational Analysis : Density functional theory (DFT) has been employed to explore the structural, spectroscopic, and chemical reactivity aspects of similar compounds. This includes examining geometrical entities, electronic properties, and molecular electrostatic potential surfaces (Adole et al., 2020).
Crystal Structure
- Crystal Structure Analysis : Studies on similar compounds have focused on determining the torsion angles and dihedral angles between molecular groups, contributing to understanding the molecular conformation and packing (Li & Su, 1994).
Nonlinear Optical Properties
- Nonlinear Optical Studies : Research includes the synthesis of derivatives and analysis of their hyperpolarizability, electron density transfer, and molecular electrostatic potential. This is crucial for understanding their potential in nonlinear optical (NLO) applications (Najiya et al., 2014).
Molecular Docking and Antimicrobial Activity
- Biological Applications : Molecular docking studies have been conducted on similar compounds to identify potential biological activities, such as antimicrobial effects. This involves analyzing the interactions with different proteins and calculating various electronic properties (Viji et al., 2020).
Relationship with Crystal Structure and Properties
- Crystal Structure and Properties : Studies have demonstrated a relationship between the crystal structure of similar compounds and their properties, including noncentrosymmetric structure and high SHG activity, indicating their potential in materials science applications (Genbo et al., 1996).
Complexation with Metal Ions
- Metal Complexes : Research includes forming complexes of similar compounds with various metal ions and characterizing them using techniques like infrared and electronic spectra. This is valuable in understanding the interactions and properties of such complexes (Karamunge & Vibhute, 2008).
Thermal Decomposition Kinetics
- Thermal Decomposition : The thermal decomposition of metal complexes of related compounds has been studied, providing insights into the kinetics and stability of these materials (Mallikarjun, 1992).
Nonlinear Optical Study
- Nonlinear Optical Study : Structural characterization and spectroscopic investigation of similar compounds have been conducted using density functional theory, revealing details about their nonlinear optical properties and potential applications (Bhumannavar et al., 2022).
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-6-8-14(9-7-12)16(18)11-10-13-4-2-3-5-15(13)17/h2-11H,1H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXADQJCWOIEYOS-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


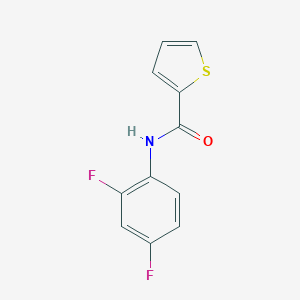
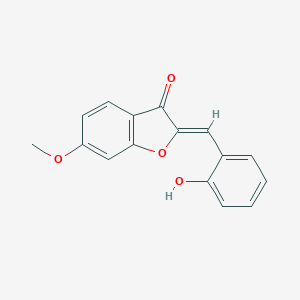
![Methyl 4-hydroxy-5-[(2-methoxyanilino)carbonyl]-2-thiophenecarboxylate](/img/structure/B502754.png)

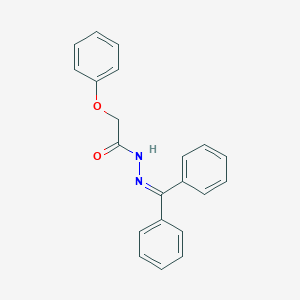


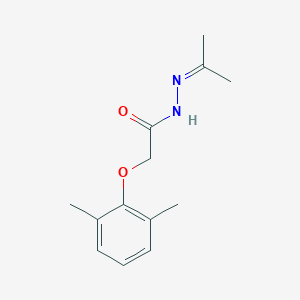
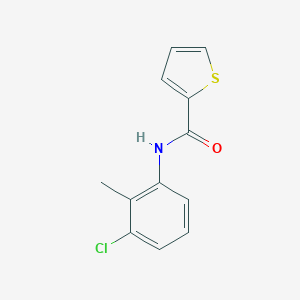

![N'-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]-2-{3-nitrophenoxy}propanohydrazide](/img/structure/B502769.png)
![2-[2-(2-Isopropylphenoxy)ethylidene]-1-methylhydrazinecarboximidamide](/img/structure/B502771.png)
![3,4,7,8,9,10-hexahydronaphtho[2,3-f][1,4]oxazepin-5(2H)-one](/img/structure/B502773.png)
